molecular formula C23H15N3O10 B4982990 bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate

bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate

Cat. No.: B4982990
M. Wt: 493.4 g/mol
InChI Key: CFBGWROTPWDXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate, also known as BNPPD, is a chemical compound with potential applications in scientific research. It is a member of the pyridine-based ligands family and has been studied extensively for its potential use as a fluorescent probe for metal ions.

Mechanism of Action

The mechanism of action of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate involves the formation of a complex with copper ions, which leads to a change in the fluorescence properties of the compound. The complex formation results in a red shift in the emission wavelength and an increase in the fluorescence intensity. This change in fluorescence properties can be used to detect and quantify the presence of copper ions in biological systems.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and tissues at low concentrations, making it a promising tool for in vitro and in vivo applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is its high selectivity and sensitivity towards copper ions. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited ability to detect other metal ions, which may limit its applications in certain biological systems.

Future Directions

There are several future directions for the use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the use of this compound in imaging and tracking metal ions in living cells and tissues. Additionally, the potential use of this compound in the diagnosis and treatment of diseases related to copper metabolism, such as Wilson's disease, warrants further investigation.

Synthesis Methods

The synthesis of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is a multi-step process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl chloroformate, followed by the reaction with 4-nitrophenylhydrazine. The resulting compound is then reacted with 2-aminoethanol to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has been studied for its potential use as a fluorescent probe for metal ions, particularly copper ions. It has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for detecting and monitoring copper ions in biological systems. This compound has also been studied for its potential use in imaging and tracking metal ions in living cells and tissues.

Properties

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O10/c27-20(14-4-8-16(9-5-14)25(31)32)12-35-22(29)18-2-1-3-19(24-18)23(30)36-13-21(28)15-6-10-17(11-7-15)26(33)34/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBGWROTPWDXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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